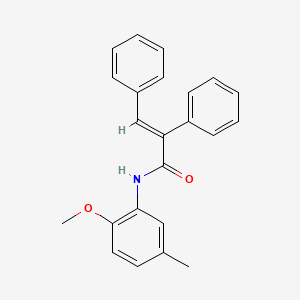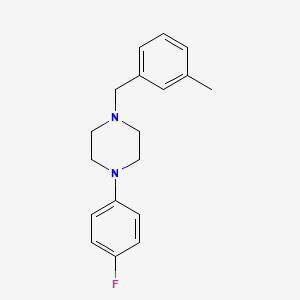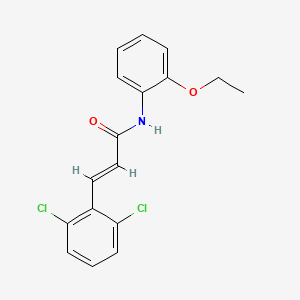![molecular formula C16H19N5OS B5629834 2-{[5-(2,3-dimethyl-1H-indol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5629834.png)
2-{[5-(2,3-dimethyl-1H-indol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-{[5-(2,3-dimethyl-1H-indol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide" likely shares properties and synthesis pathways with other complex organic compounds featuring indole, triazole, and acetamide groups. These compounds often exhibit significant biological activity and are of interest in pharmaceutical and chemical research for their potential applications.
Synthesis Analysis
The synthesis of similar complex molecules typically involves multi-step reactions, starting with the formation of the core structure followed by functionalization with specific groups. For example, the synthesis of 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione showcases the synthesis of triazole derivatives through the reaction of amino-triazole with acetyl chloride derivatives, underlining the importance of selecting appropriate starting materials and reaction conditions for constructing such intricate molecules (Xue et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds containing triazole rings can be determined using techniques like X-ray diffraction, NMR, and IR spectroscopy. The crystal structure of related compounds reveals the orientation of substituent groups and intermolecular interactions, which are critical for understanding the compound's chemical behavior and potential for further modification (Xue et al., 2008).
Chemical Reactions and Properties
The reactivity of such compounds typically involves interactions at the triazole ring or the acetamide moiety, enabling further chemical modifications. For example, thioureido-acetamides are used as starting materials for various heterocyclic syntheses, demonstrating the versatility of acetamide derivatives in chemical reactions (J. Schmeyers & G. Kaupp, 2002).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of a compound under different conditions. These properties are determined through analytical techniques and influence the compound's application in further synthesis or its potential as a pharmaceutical agent.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and pKa values, are essential for predicting how a compound interacts with various reagents or in different environments. For instance, the determination of pKa values for related compounds provides insight into their acidity, which is vital for predicting the compound's behavior in biological systems or further chemical reactions (M. Duran & M. Canbaz, 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[[5-(2,3-dimethyl-1H-indol-5-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS/c1-4-21-15(19-20-16(21)23-8-14(17)22)11-5-6-13-12(7-11)9(2)10(3)18-13/h5-7,18H,4,8H2,1-3H3,(H2,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJVZSBGZWFZNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N)C2=CC3=C(C=C2)NC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(2,3-dimethyl-1H-indol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-ethyl-1-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B5629757.png)
![N'-[(3S*,4R*)-1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5629764.png)
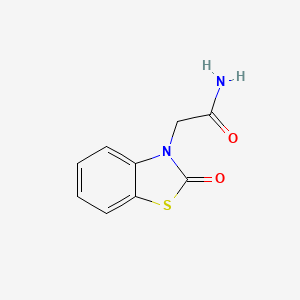
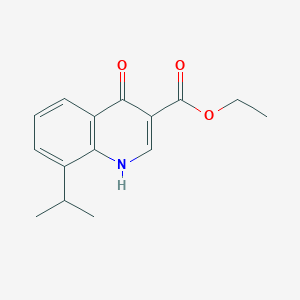

![2-({[3-(4-methoxyphenyl)propanoyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5629830.png)
![4-benzyl-1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B5629838.png)
![2-methyl-9-[(2-oxo-4-phenylpyrrolidin-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5629843.png)
![(3aS*,10aS*)-2-(3-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5629847.png)
![(3aR*,9bR*)-2-[(1-ethyl-1H-pyrazol-4-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5629849.png)
![2-propyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5629858.png)
